molecular formula C13H10BrNO B11793242 (6-Bromo-2-methylpyridin-3-yl)(phenyl)methanone

(6-Bromo-2-methylpyridin-3-yl)(phenyl)methanone

Katalognummer: B11793242
Molekulargewicht: 276.13 g/mol
InChI-Schlüssel: OZXKPNTYPUXTSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Bromo-2-methylpyridin-3-yl)(phenyl)methanone is an organic compound with the molecular formula C13H10BrNO It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both bromine and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2-methylpyridin-3-yl)(phenyl)methanone typically involves the Suzuki cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 5-bromo-2-methylpyridin-3-amine with phenylboronic acid . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol or water, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Bromo-2-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Products include oxides, alcohols, and amines.

Wissenschaftliche Forschungsanwendungen

(6-Bromo-2-methylpyridin-3-yl)(phenyl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.

Wirkmechanismus

The mechanism of action of (6-Bromo-2-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (6-Bromo-2-methylpyridin-3-yl)methanol
  • (6-Bromo-2-methylpyridin-3-yl)acetic acid
  • (6-Bromo-2-methylpyridin-3-yl)amine

Uniqueness

(6-Bromo-2-methylpyridin-3-yl)(phenyl)methanone is unique due to the presence of both bromine and phenyl groups, which confer specific chemical properties and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.

Eigenschaften

Molekularformel

C13H10BrNO

Molekulargewicht

276.13 g/mol

IUPAC-Name

(6-bromo-2-methylpyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C13H10BrNO/c1-9-11(7-8-12(14)15-9)13(16)10-5-3-2-4-6-10/h2-8H,1H3

InChI-Schlüssel

OZXKPNTYPUXTSL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=N1)Br)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.